molecular formula C16H20N4O3S B2417309 8-(3-methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2192745-70-1

8-(3-methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2417309
CAS No.: 2192745-70-1
M. Wt: 348.42
InChI Key: OYKZTLAIGSYFPM-UHFFFAOYSA-N
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Description

8-(3-methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a complex organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of multiple functional groups, including a sulfonyl group, a triazole ring, and a bicyclic amine, makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile. This step forms the bicyclo[3.2.1]octane structure.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This “click” chemistry approach is efficient and provides high yields.

    Sulfonylation: The methoxybenzenesulfonyl group can be introduced through a sulfonylation reaction using methoxybenzenesulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. Key considerations include the use of green chemistry principles, such as minimizing waste and using non-toxic reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The triazole and sulfonyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-(3-methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.

    Organic Synthesis: Its multiple functional groups allow it to serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 8-(3-methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The triazole ring and sulfonyl group are key functional groups that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    8-azabicyclo[3.2.1]octane derivatives: These compounds share the bicyclic core but differ in the functional groups attached.

    Triazole-containing compounds: These compounds contain the triazole ring but may have different core structures.

    Sulfonyl-containing compounds: These compounds feature the sulfonyl group but may lack the bicyclic or triazole components.

Uniqueness

8-(3-methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is unique due to the combination of its bicyclic core, triazole ring, and sulfonyl group. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications.

Properties

IUPAC Name

8-(3-methoxyphenyl)sulfonyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-23-15-3-2-4-16(11-15)24(21,22)20-12-5-6-13(20)10-14(9-12)19-8-7-17-18-19/h2-4,7-8,11-14H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKZTLAIGSYFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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